molecular formula C6H14N2O2 B1171278 4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid CAS No. 159666-35-0

4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid

Cat. No.: B1171278
CAS No.: 159666-35-0
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid is a complex organic compound with the molecular formula C18H32O6. This compound is known for its unique structural features, which include multiple ester groups and a branched carbon chain. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable carboxylic acid precursor with ethanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated systems can be used to optimize the reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to release carboxylic acids and alcohols, which can then participate in various biochemical pathways. The branched carbon chain provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxycarbonyl-2,2-dimethylhexanoic acid: Similar structure but with a shorter carbon chain.

    2,2-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid: Lacks the ethoxycarbonyl group.

    4-Ethoxycarbonyl-2,2-dimethylhexanoic acid: Similar ester groups but different branching.

Uniqueness

4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid is unique due to its specific combination of ester groups and branched carbon chain. This structure provides distinct reactivity and stability, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

4-ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O6/c1-8-12(15(20)24-17(3,4)5)10-13(14(19)23-9-2)11-18(6,7)16(21)22/h12-13H,8-11H2,1-7H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGUWUHNBYNRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(CC(C)(C)C(=O)O)C(=O)OCC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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